6-Chloro-3-methylimidazo[1,2-b]pyridazine-2-carboxylic acid is a synthetic compound that belongs to the imidazo[1,2-b]pyridazine family. This family of compounds has garnered attention for its potential pharmacological properties, particularly in the fields of medicinal chemistry and agrochemicals. The compound is identified by its Chemical Abstracts Service number 215531-02-5 and has a molecular formula of with a molecular weight of approximately 211.605 g/mol.
This compound is classified as a heterocyclic compound containing nitrogen atoms, which are critical for its biological activity. It is primarily used in pharmaceutical synthesis and as an intermediate in various chemical reactions, making it a valuable component in drug development and industrial applications .
The synthesis of 6-chloro-3-methylimidazo[1,2-b]pyridazine-2-carboxylic acid can be achieved through several methods, with one common approach being the reaction of 2-amino-6-chloro-4-methylimidazo[1,2-b]pyridine with appropriate carboxylic acid derivatives under basic conditions. This method typically yields the target compound effectively.
The molecular structure of 6-chloro-3-methylimidazo[1,2-b]pyridazine-2-carboxylic acid features a fused ring system characteristic of imidazo[1,2-b]pyridazines. The presence of chlorine at the sixth position and a carboxylic acid functional group at the second position contributes to its unique properties.
6-Chloro-3-methylimidazo[1,2-b]pyridazine-2-carboxylic acid can participate in various chemical reactions typical for carboxylic acids and heterocycles. These include:
The specific conditions for these reactions can vary widely based on the desired product and the reactants involved. For example, amidation typically requires coupling agents like DCC (dicyclohexylcarbodiimide) for efficient conversion.
The mechanism of action for 6-chloro-3-methylimidazo[1,2-b]pyridazine-2-carboxylic acid is primarily associated with its biological activity against various targets in cells. The compound exhibits potential antiviral and anti-inflammatory properties:
Data supporting these mechanisms often come from in vitro studies demonstrating its effects on specific cell lines or biological assays .
These properties indicate good thermal stability and compatibility with various solvents, making it suitable for diverse applications in organic synthesis.
6-Chloro-3-methylimidazo[1,2-b]pyridazine-2-carboxylic acid has several notable applications:
The synthesis of 6-chloro-3-methylimidazo[1,2-b]pyridazine-2-carboxylic acid relies on sequential functionalization of the imidazo[1,2-b]pyridazine scaffold. A common approach begins with N,N-dimethylformamide dimethyl acetal-mediated formamidine formation using 3-amino-6-chloropyridazine, followed by cyclization with bromoacetonitrile under basic conditions [3]. This yields 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile, which undergoes hydrolysis to the carboxylic acid derivative. Alternative routes employ nucleophilic aromatic substitution (SNAr) at the C-6 position of halogenated precursors. For example, 4,6-dichloroimidazo[1,2-b]pyridazine reacts with alkylamines in N-methyl-2-pyrrolidone under microwave irradiation (120°C, 30 min) to introduce C-6 substituents [8]. Subsequent Suzuki-Miyaura cross-coupling at C-3 with boronic acids (e.g., indazole-5-boronic acid) uses palladium catalysts and cesium carbonate in ethanol/water mixtures [8].
Table 1: Key Reaction Conditions for Imidazo[1,2-b]pyridazine Intermediate Synthesis
Reaction Step | Reagents/Conditions | Yield (%) | Key Challenges |
---|---|---|---|
Formamidine Formation | N,N-dimethylformamide dimethyl acetal, 80°C | 85–90 | Purification of hygroscopic intermediates |
Cyclization | Bromoacetonitrile, NaOH, EtOH, 25°C | 75 | Byproduct formation from overalkylation |
SNAr at C-6 | Propylamine, NMP, microwave, 120°C, 30 min | 86 | Regioselectivity control |
Suzuki Coupling at C-3 | Indazole-5-boronic acid, Pd(dppf)Cl₂, Cs₂CO₃ | 28–61 | Low solubility of polyheterocyclic products |
Critical limitations include moderate yields in cross-coupling steps due to poor solubility of bicyclic products and the need for protective-group strategies. tert-Butoxycarbonyl (Boc) protection of piperidine intermediates is often essential to prevent side reactions during cyclization [1]. Microwave-assisted synthesis significantly improves efficiency; for example, Suzuki reactions achieve 61% yield under microwave irradiation versus <10% via conventional heating [8].
Green methodologies prioritize atom economy, renewable solvents, and catalytic processes. Dimethyl carbonate serves as a versatile O-methylating agent and solvent due to its low toxicity and biodegradability. In heterocycle synthesis, it facilitates cyclodehydration of 1,4-diols to morpholine derivatives under catalytic nitrogen bases (e.g., 1,4-diazabicyclo[2.2.2]octane) [9]. This minimizes halogenated waste compared to traditional halocarbon-based cyclizations. Water is equally effective as a solvent for copper-catalyzed azide-alkyne cycloadditions ("click chemistry"), forming triazole-linked imidazo[1,2-b]pyridazines with >90% recovery of copper-on-carbon catalysts [2] [4].
Table 2: Solvent and Catalyst Systems in Sustainable Synthesis
Green Approach | Conditions | Environmental Advantage | Yield (%) |
---|---|---|---|
Dimethyl carbonate cyclization | DABCO (20 mol%), 90°C, neat conditions | Eliminates halogenated solvents | 70–85 |
Aqueous Suzuki coupling | Pd/C, K₂CO₃, H₂O, 80°C | Avoids toxic organic solvents | 65–78 |
Microwave-assisted SNAr | Ethanol/water, 120°C, 20 min | 50% energy reduction vs. reflux | 80–88 |
Microwave irradiation further enhances sustainability by shortening reaction times from hours to minutes and improving regioselectivity. For instance, SNAr reactions of 4,6-dibromoimidazo[1,2-b]pyridazine with morpholine conclude within 10 minutes at 120°C in ethanol/water, yielding 88% product versus 50% after 12 hours under conventional heating [8]. Catalyst recycling is achievable; immobilized copper catalysts maintain activity over 10 cycles in triazole formations [4].
Systematic structural variations of the imidazo[1,2-b]pyridazine core reveal distinct structure-activity relationship principles governing kinase inhibition. The C-3 position tolerates bulky aromatic groups (e.g., indazole, naphthyl), which engage in π-stacking within the hydrophobic pocket of mammalian target of rapamycin or Haspin kinase. Derivatives bearing C-3 indazole exhibit half-maximal inhibitory concentration values of 6–100 nM against Haspin due to hydrogen bonding with hinge-region residues [8]. Conversely, C-6 modifications modulate solubility and cellular permeability: replacing propylamine with cyclopentylamine boosts inhibitory activity 3-fold (half-maximal inhibitory concentration = 31 nM) by enhancing hydrophobic enclosure [8].
Table 3: Bioactivity of Select Imidazo[1,2-b]pyridazine Modifications
C-3 Substituent | C-6 Substituent | Target Kinase | IC₅₀ (nM) | Key Structural Insight |
---|---|---|---|---|
Indazol-5-yl | Propylamine | Haspin | 98 | Base scaffold; moderate hinge binding |
Indazol-5-yl | Cyclopentylamine | Haspin | 31 | Enhanced hydrophobic fit |
2-Naphthyl | Piperidine | Haspin | >10,000 | Loss of critical H-bond donor/acceptor |
4-Morpholinophenyl | (S)-3-Methylmorpholine | mTOR | 22* | Dual hinge/ribose pocket engagement |
*Half-maximal inhibitory concentration against A549 lung cancer cells [1]
Diaryl urea extensions at C-6 notably improve antiproliferative activity against non-small cell lung cancer lines (half-maximal inhibitory concentration = 0.28 μM in A549 cells) by enabling additional hydrogen bonding with the ribose pocket of mammalian target of rapamycin [1]. However, rigidifying the C-6 chain with pyrrolidine diminishes mammalian target of rapamycin inhibition 10-fold, underscoring the need for conformational flexibility. Bioisosteric replacements are equally viable: substituting carboxylic acid with tetrazole maintains mammalian target of rapamycin affinity while enhancing metabolic stability [1] . Recent innovations leverage carbon dioxide fixation to generate seven-membered cyclic carbonate intermediates, which rearrange into bicyclic oxazolidinones—pharmacophores amenable to further derivatization .
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: